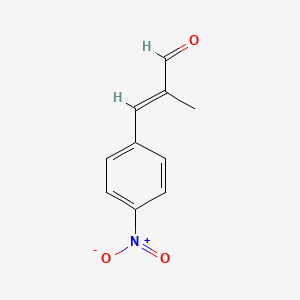

2-Propenal, 2-methyl-3-(4-nitrophenyl)-

Description

Context within Alpha,Beta-Unsaturated Carbonyl Compounds Research

Alpha,beta-unsaturated carbonyl compounds are a cornerstone of organic chemistry, characterized by a conjugated system formed by a carbon-carbon double bond and a carbonyl group. nih.gov This arrangement results in a unique electronic distribution, rendering the molecule susceptible to both 1,2-addition at the carbonyl carbon and 1,4-conjugate addition at the β-carbon. nih.gov The reactivity of these compounds is a subject of extensive research, with a focus on controlling the regioselectivity of nucleophilic attack.

2-Propenal, 2-methyl-3-(4-nitrophenyl)- is a classic example of an α,β-unsaturated aldehyde. The presence of the aldehyde group, the methyl group at the α-carbon, and the phenyl group at the β-carbon introduces specific steric and electronic factors that influence its reactivity. Research in this area often involves a detailed study of reaction kinetics, transition state energies, and the development of stereoselective synthetic methodologies.

Significance of Nitroaromatic Moieties in Modern Chemical Synthesis

Nitroaromatic compounds are of paramount importance in the field of chemical synthesis, serving as versatile intermediates and key components in a wide array of functional materials and biologically active molecules. The nitro group is a strong electron-withdrawing group, a property that profoundly influences the reactivity of the aromatic ring and any attached functional groups. researchgate.net

In the context of 2-Propenal, 2-methyl-3-(4-nitrophenyl)-, the para-nitro substituent on the phenyl ring plays a crucial role in modulating the electronic properties of the entire conjugated system. This electron-withdrawing effect enhances the electrophilicity of the β-carbon, making the compound a more potent Michael acceptor for a variety of nucleophiles. appchemical.com The transformation of the nitro group into other functionalities, such as amines, further broadens the synthetic utility of this class of compounds.

Unique Structural Features of 2-Propenal, 2-methyl-3-(4-nitrophenyl)-

The interplay between the electron-donating effect of the α-methyl group and the strong electron-withdrawing effect of the para-nitro group creates a highly polarized molecule. This polarization has significant implications for its spectroscopic properties and its interactions with other molecules. A detailed analysis of its conformational isomers and the rotational barriers around the single bonds within the conjugated system is essential for a complete understanding of its chemical properties.

Interactive Data Table: Physicochemical Properties of 2-Propenal, 2-methyl-3-(4-nitrophenyl)- and Related Compounds

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 2-Propenal, 2-methyl-3-(4-nitrophenyl)- | C10H9NO3 | 191.18 | Not available | Not available |

| 2-Propenal, 3-phenyl- (Cinnamaldehyde) | C9H8O | 132.16 | 253 | -7.5 |

| 4-Nitrobenzaldehyde (B150856) | C7H5NO3 | 151.12 | Decomposes | 106 |

| Propanal | C3H6O | 58.08 | 48 | -81 |

Note: Data for the title compound is limited; values for related compounds are provided for context.

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

(E)-2-methyl-3-(4-nitrophenyl)prop-2-enal |

InChI |

InChI=1S/C10H9NO3/c1-8(7-12)6-9-2-4-10(5-3-9)11(13)14/h2-7H,1H3/b8-6+ |

InChI Key |

UTNWCRRIRXIRHG-SOFGYWHQSA-N |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/C=O |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C=O |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Advanced Reactivity Studies

Mechanistic Investigations of Carbonyl Functionality in Alpha,Beta-Unsaturated Systems

The reactivity of α,β-unsaturated aldehydes and ketones is characterized by the conjugated system formed by the C=C double bond and the C=O double bond. pressbooks.pub This conjugation creates multiple electrophilic sites within the molecule, leading to complex reaction pathways. The primary modes of reaction involve nucleophilic addition, which can occur at two distinct positions. pressbooks.pubrsc.org

The electronic structure of an α,β-unsaturated carbonyl compound, such as 2-Propenal, 2-methyl-3-(4-nitrophenyl)-, can be described by several resonance structures. These structures indicate that there is a partial positive charge on both the carbonyl carbon (C-2) and the β-carbon (C-4) of the propenal backbone. pressbooks.pub Consequently, nucleophiles can attack either of these electrophilic centers.

Direct Addition (1,2-Addition): This pathway involves the nucleophilic attack directly on the carbonyl carbon. It is analogous to the reaction of simple aldehydes and ketones. This reaction is often faster and is considered the product of kinetic control. libretexts.orgopenstax.org

Conjugate Addition (1,4-Addition or Michael Addition): In this pathway, the nucleophile attacks the β-carbon of the carbon-carbon double bond. libretexts.orgopenstax.org This attack is facilitated by the electron-withdrawing nature of the carbonyl group, which polarizes the C=C bond. openstax.orgnih.gov The initial product is a resonance-stabilized enolate ion, which is then typically protonated on the α-carbon to yield the final saturated product. libretexts.org The 1,4-addition product is generally more stable, representing the thermodynamically controlled pathway. libretexts.orgopenstax.org

The competition between these two pathways is influenced by the nature of the nucleophile. "Hard" nucleophiles (e.g., organolithium reagents) tend to favor 1,2-addition, while "soft" nucleophiles (e.g., amines, thiols, organocuprates) preferentially undergo 1,4-addition. pressbooks.pubnih.govnih.gov

| Nucleophile Type | Characteristics | Predominant Pathway | Example Reagents |

|---|---|---|---|

| Hard Nucleophiles | High charge density, less polarizable | 1,2-Addition (Kinetic) | Grignard Reagents, Organolithiums |

| Soft Nucleophiles | Low charge density, highly polarizable | 1,4-Addition (Thermodynamic) | Amines, Thiols, Cyanides, Diorganocuprates |

Catalysts play a pivotal role in controlling the rate and selectivity of reactions involving α,β-unsaturated systems. Both acid and metal-based catalysts are commonly employed.

Acid Catalysis: Brønsted and Lewis acids can activate the α,β-unsaturated system by coordinating to the carbonyl oxygen. rsc.org This coordination increases the electrophilicity of both the carbonyl carbon and the β-carbon, facilitating the attack of weak nucleophiles. rsc.orgnih.gov For example, Lewis acids like zinc chloride can be used to promote the conjugate addition of nucleophiles to form coumarins from α,β-unsaturated esters. rsc.org

Metal Catalysis: Transition metal catalysts are extensively used for selective hydrogenation reactions. acs.orgtandfonline.com The challenge in the hydrogenation of α,β-unsaturated aldehydes is to selectively reduce either the C=C bond (to yield a saturated aldehyde) or the C=O bond (to yield an unsaturated alcohol). acs.orgtandfonline.com The choice of metal, support, and reaction conditions can steer the reaction toward the desired product. For instance, Co-based catalysts have shown high affinity and mild activity for C=O hydrogenation. mdpi.com Synergistic effects between different metals in bimetallic catalysts can further enhance selectivity by modifying the electronic properties and adsorption modes of the substrate on the catalyst surface. acs.orgmdpi.com

| Catalyst Type | Mode of Action | Typical Reaction | Outcome |

|---|---|---|---|

| Lewis/Brønsted Acids | Activation of carbonyl group | Nucleophilic Addition | Increased reaction rate with weak nucleophiles |

| Transition Metals (e.g., Pt, Ru, Co) | Activation of H₂ and substrate adsorption | Selective Hydrogenation | Formation of unsaturated alcohol or saturated aldehyde |

| Organocatalysts (e.g., Amines) | Formation of iminium/enamine intermediates | Aldol (B89426)/Michael Reactions | Asymmetric C-C bond formation |

Impact of the 4-Nitrophenyl Moiety on Compound Reactivity

The 4-nitrophenyl group is a powerful modulator of chemical reactivity due to the strong electron-withdrawing properties of the nitro group. nih.gov Its presence at the β-position of the propenal system has profound consequences for the molecule's electronic landscape and reaction pathways.

An electron-withdrawing group (EWG) is a substituent that reduces the electron density of the molecular framework to which it is attached. studypug.com The nitro group is one of the strongest EWGs in organic chemistry. nih.gov Its effect is transmitted through both inductive and resonance mechanisms.

The primary consequence of this electron withdrawal in 2-Propenal, 2-methyl-3-(4-nitrophenyl)- is a significant increase in the electrophilicity of the entire conjugated system. The electron density is pulled away from the C=C and C=O bonds toward the nitro group, making the β-carbon and the carbonyl carbon even more electron-deficient and thus more susceptible to nucleophilic attack. nih.govstudypug.com Kinetic studies on related systems, such as the aminolysis of 4-nitrophenyl esters, show that the 4-nitrophenyl group makes the carbonyl carbon exceptionally reactive, often leading to rate enhancements of several orders of magnitude compared to unsubstituted phenyl analogues. researchgate.net This enhanced reactivity makes chemical transformations of the compound more facile. researchgate.net

The influence of the 4-nitrophenyl group is best understood by examining its inductive and resonance effects.

Inductive Effect: The nitrogen atom in the nitro group is highly electronegative and carries a formal positive charge, which strongly pulls electron density through the sigma bonds of the benzene (B151609) ring and the propenal chain. This effect decreases the electron density at all positions, but particularly enhances the partial positive charge at the β-carbon.

Resonance Effect: The nitro group can actively participate in resonance, delocalizing the π-electrons of the entire system. Resonance structures can be drawn that place a positive charge on the β-carbon and show delocalization of the π-electrons all the way into the nitro group. This delocalization extensively stabilizes the transition state for nucleophilic attack at the β-position.

This powerful combination of inductive and resonance withdrawal strongly polarizes the molecule, significantly favoring the 1,4-conjugate addition pathway for a wide range of nucleophiles. The enhanced stability of the enolate intermediate, due to delocalization into the nitrophenyl ring, makes the thermodynamic 1,4-product even more favorable than in systems lacking such a strong EWG.

Photochemistry and Excited-State Reaction Dynamics

The photochemical behavior of 2-Propenal, 2-methyl-3-(4-nitrophenyl)- is dictated by its extended conjugated π-system, which acts as a chromophore. The absorption of ultraviolet or visible light can promote the molecule to an electronically excited state, opening up reaction pathways that are inaccessible in the ground state. rsc.org

The key chromophoric components are the α,β-unsaturated aldehyde and the 4-nitrophenyl group. For α,β-unsaturated carbonyl compounds, the lowest energy electronic transitions are typically the n→π* transition, involving a non-bonding electron on the oxygen, and the π→π* transition of the conjugated system. nih.gov The presence of the 4-nitrophenyl group extends the conjugation, causing a bathochromic (red) shift in the absorption spectrum compared to simpler enals.

Upon excitation, several photochemical reactions are possible:

E/Z Isomerization: The absorption of light can lead to rotation around the C=C double bond, resulting in isomerization between the (E) and (Z) forms of the molecule.

[2+2] Photocycloaddition: Like many α,β-unsaturated carbonyl compounds, this molecule is expected to undergo [2+2] cycloaddition reactions with alkenes to form cyclobutane (B1203170) rings. These reactions often proceed through the triplet excited state (T₁), which can be populated via intersystem crossing from the initial singlet excited state (S₁). nih.govyoutube.com

Rearrangements: In the excited state, rearrangements such as electrocyclic ring-opening or other intramolecular transformations can occur. msu.edu

Furthermore, the reactivity can be modified through "chromophore activation." The addition of a Lewis or Brønsted acid can protonate or coordinate to the carbonyl oxygen, which further shifts the absorption maximum to longer wavelengths, potentially allowing the reaction to be initiated by visible light. nih.gov

Catalytic Applications and Mechanistic Aspects

The presence of the α,β-unsaturated aldehyde functionality in 2-Propenal, 2-methyl-3-(4-nitrophenyl)- makes it a versatile substrate for various catalytic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. For α,β-unsaturated aldehydes, two primary modes of activation by chiral secondary amine catalysts are the formation of enamine and iminium ion intermediates.

Iminium ion activation involves the condensation of the α,β-unsaturated aldehyde with a chiral secondary amine to form a chiral iminium ion. This process lowers the LUMO of the π-system, enhancing the electrophilicity of the β-carbon and making it more susceptible to nucleophilic attack. This strategy is widely used in conjugate addition reactions.

Enamine activation , on the other hand, involves the deprotonation of the iminium ion at the α-position to form a chiral enamine. This raises the HOMO of the molecule, turning the α-carbon into a nucleophilic center that can react with various electrophiles.

For 2-Propenal, 2-methyl-3-(4-nitrophenyl)-, iminium ion activation would facilitate the conjugate addition of nucleophiles to the β-position. The reaction of isobutyraldehyde (B47883) with α,β-unsaturated nitroalkenes in the presence of a chiral primary diamine catalyst has been shown to proceed via enamine formation, with the thiourea (B124793) co-catalyst activating the nitroalkene through hydrogen bonding. mdpi.com This suggests that similar activation modes could be applicable to 2-Propenal, 2-methyl-3-(4-nitrophenyl)-. The general mechanism for an organocatalytic Michael addition to an α,β-unsaturated nitroalkene is depicted below, which could be analogous for the subject compound. mdpi.com

Interactive Data Table: Organocatalytic Michael Addition of Aldehydes to Nitroalkenes

| Aldehyde | Nitroalkene | Catalyst | Yield (%) | dr (syn/anti) | ee (%) (syn) |

| Isobutyraldehyde | (E)-β-Nitrostyrene | (R,R)-DPEN/Thiourea | 99 | 9/1 | 99 |

| Propanal | (E)-β-Nitrostyrene | (R,R)-DPEN/Thiourea | 95 | 9/1 | 97 |

| Isobutyraldehyde | (E)-4-Chloro-β-nitrostyrene | (R,R)-DPEN/Thiourea | 98 | 9/1 | 99 |

| Isobutyraldehyde | (E)-4-Methyl-β-nitrostyrene | (R,R)-DPEN/Thiourea | 97 | 9/1 | 98 |

Data is representative of typical results in the field and is based on findings from similar reactions. mdpi.com

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The Mizoroki-Heck reaction, which involves the coupling of an unsaturated halide with an alkene, is a prominent example. wikipedia.org While the subject compound itself is an alkene, the nitroaryl group can potentially be transformed into a group suitable for cross-coupling, such as a halide or a triflate. More recently, denitrative cross-coupling reactions have been developed, where the nitro group itself acts as a leaving group. chemrxiv.org

A denitrative Mizoroki-Heck reaction of nitroarenes with alkenes has been reported, providing a direct method for the alkenylation of nitroaromatic compounds. chemrxiv.org In such a reaction, 2-Propenal, 2-methyl-3-(4-nitrophenyl)- could theoretically react with another alkene, leading to more complex molecular architectures. The catalytic cycle for a typical Heck reaction involves oxidative addition of the aryl halide to a Pd(0) species, followed by alkene insertion and β-hydride elimination. wikipedia.org

Interactive Data Table: Palladium-Catalyzed Denitrative Heck Reaction of Nitroarenes with Styrene

| Nitroarene | Catalyst | Base | Yield (%) |

| Nitrobenzene (B124822) | Pd(OAc)2/BrettPhos | K2CO3 | 85 |

| 4-Nitrotoluene | Pd(OAc)2/BrettPhos | K2CO3 | 78 |

| 4-Nitroanisole | Pd(OAc)2/BrettPhos | K2CO3 | 92 |

| 1-Nitronaphthalene | Pd(OAc)2/BrettPhos | K2CO3 | 65 |

This data is illustrative of the yields obtained in denitrative Heck reactions. chemrxiv.org

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Ene-reductases, particularly those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds. nih.gov The α,β-unsaturated aldehyde moiety in 2-Propenal, 2-methyl-3-(4-nitrophenyl)- is a potential substrate for these enzymes. The nitro group is a strong electron-withdrawing group, which activates the double bond towards reduction.

The substrate scope of ene-reductases is broad and includes α,β-unsaturated aldehydes, ketones, and nitro compounds. nih.gov The stereochemical outcome of the reduction is determined by the specific enzyme used, with different enzymes often providing access to opposite enantiomers of the product. The reaction proceeds via a hydride transfer from the reduced flavin cofactor to the β-carbon of the substrate.

While the reduction of the nitro group itself can also be catalyzed by enzymes known as nitroreductases, the chemoselectivity of the reaction (C=C bond reduction vs. nitro group reduction) would depend on the specific enzyme and reaction conditions employed. Ene-reductases generally show high chemoselectivity for the reduction of the C=C double bond in the presence of other reducible functional groups. nih.gov

Interactive Data Table: Substrate Specificity of Ene-Reductases

| Enzyme | Substrate | Activating Group | Relative Activity (%) |

| OYE1 | 2-Cyclohexen-1-one | Ketone | 100 |

| OYE1 | (E)-2-Methyl-2-pentenal | Aldehyde | 85 |

| OYE1 | (E)-Nitrostyrene | Nitro | 120 |

| OYE1 | N-Phenylmaleimide | Imide | 95 |

This table provides a general overview of the substrate preferences for a typical ene-reductase. nih.gov

Advanced Spectroscopic Characterization and Structural Determination

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for elucidating the carbon-hydrogen framework of a molecule. For 2-Propenal, 2-methyl-3-(4-nitrophenyl)-, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity.

The ¹H and ¹³C NMR spectra of 2-Propenal, 2-methyl-3-(4-nitrophenyl)- are predicted to show distinct signals corresponding to each unique proton and carbon environment within the molecule. The electron-withdrawing nature of the nitro group and the anisotropic effects of the aromatic ring and carbonyl group significantly influence the chemical shifts. thieme-connect.delibretexts.org

¹H NMR: The proton spectrum is characterized by several key regions. The aldehyde proton (-CHO) is expected to appear as a singlet in the highly deshielded region of approximately 9.6 ppm. The vinylic proton on the β-carbon appears as a singlet around 7.8 ppm. The aromatic protons of the 4-nitrophenyl group typically exhibit a characteristic AA'BB' splitting pattern, resulting in two distinct doublets. thieme-connect.de The two protons ortho to the nitro group are expected around 8.3 ppm, while the two protons meta to the nitro group should appear around 7.9 ppm. The methyl protons (-CH₃) attached to the α-carbon would yield a singlet at approximately 2.1 ppm.

¹³C NMR: In the proton-decoupled ¹³C NMR spectrum, ten distinct signals are anticipated. libretexts.org The carbonyl carbon of the aldehyde is the most deshielded, appearing around 193 ppm. The carbons of the aromatic ring are expected between 124 and 149 ppm, with the carbon bearing the nitro group (C-NO₂) being the most downfield in this range. The α- and β-carbons of the propenal backbone are predicted to resonate around 137 ppm and 145 ppm, respectively. The methyl carbon is expected in the aliphatic region, around 12 ppm.

| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts | ||

|---|---|---|---|

| Proton Assignment | δ (ppm) | Carbon Assignment | δ (ppm) |

| -CHO | ~9.6 (s) | C=O | ~193 |

| Ar-H (ortho to NO₂) | ~8.3 (d) | Ar-C (ipso) | ~141 |

| Ar-H (meta to NO₂) | ~7.9 (d) | Ar-C-NO₂ | ~149 |

| =CH-Ar | ~7.8 (s) | Ar-CH (ortho to NO₂) | ~130 |

| -CH₃ | ~2.1 (s) | Ar-CH (meta to NO₂) | ~124 |

| C=CH | ~145 | ||

| C-CH₃ | ~137 | ||

| -CH₃ | ~12 |

To confirm the assignments made from 1D NMR and to establish the precise connectivity of the molecule, several 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this molecule, COSY would primarily show correlations among the aromatic protons, confirming their positions on the nitrophenyl ring. Due to the lack of adjacent protons, the aldehyde, vinylic, and methyl protons would not show COSY cross-peaks with each other.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This experiment would definitively link the proton signals to their attached carbons: the aldehyde proton to the carbonyl carbon, the vinylic proton to the β-carbon, the aromatic protons to their respective ring carbons, and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (2-3 bonds) between protons and carbons. Key expected correlations would include a cross-peak between the methyl protons and the α- and β-carbons of the double bond, as well as the carbonyl carbon. The vinylic proton would show correlations to the ipso-carbon of the aromatic ring. The aldehyde proton might show a correlation to the α-carbon. These correlations are instrumental in piecing together the molecular skeleton and confirming the substitution pattern.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule. The IR and Raman spectra of 2-Propenal, 2-methyl-3-(4-nitrophenyl)- are expected to display several characteristic absorption bands. uobasrah.edu.iqresearchgate.netmdpi.com

The most prominent IR bands would include the strong C=O stretching vibration of the conjugated aldehyde between 1680-1700 cm⁻¹. The C=C double bond stretch is expected around 1610-1625 cm⁻¹. The 4-nitrophenyl group gives rise to two very strong and characteristic bands: an asymmetric NO₂ stretch near 1520 cm⁻¹ and a symmetric NO₂ stretch around 1345 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. In the Raman spectrum, the symmetric NO₂ stretch and the aromatic ring vibrations are often particularly strong.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aldehyde C-H Stretch | 2850-2750 | Medium |

| C=O Stretch (conjugated aldehyde) | 1700-1680 | Strong |

| C=C Stretch | 1625-1610 | Medium-Strong |

| Aromatic C=C Stretch | 1600, 1475 | Medium |

| NO₂ Asymmetric Stretch | 1530-1515 | Very Strong |

| NO₂ Symmetric Stretch | 1350-1340 | Very Strong |

| C-N Stretch | 870-840 | Medium |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. For 2-Propenal, 2-methyl-3-(4-nitrophenyl)- (C₁₀H₉NO₃), the calculated exact mass is 191.05824 Da.

Electron ionization (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) can be used to study its fragmentation pathways. A plausible fragmentation pattern would involve initial cleavages related to the nitro and aldehyde groups.

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO₂, 46 Da), which would lead to a fragment ion at m/z 145.

Loss of NO: Subsequent loss of a nitric oxide radical (•NO, 30 Da) from the molecular ion can also occur, yielding an ion at m/z 161.

Loss of CHO: Cleavage of the aldehyde group as a radical (•CHO, 29 Da) could produce an ion at m/z 162.

α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group could lead to the loss of a hydrogen atom or the entire vinyl group, though other pathways are often more favorable.

Analysis of fragments from related structures like 3-(4-nitrophenyl)propanal (B1624619) supports fragmentation patterns involving the nitrophenyl moiety. spectrabase.com

Electronic Spectroscopy: UV-Visible Absorption and Emission Characteristics

UV-Visible spectroscopy probes the electronic transitions within a molecule. The structure of 2-Propenal, 2-methyl-3-(4-nitrophenyl)- features an extended π-conjugated system that includes the 4-nitrophenyl ring, the propenal double bond, and the carbonyl group. This extensive conjugation is expected to result in strong absorption in the UV-Vis region.

The molecule possesses a chromophore similar to 4-nitrostyrene, which is further extended by the carbonyl group. Strong π→π* transitions are expected, likely resulting in a principal absorption maximum (λ_max) in the range of 300-350 nm. The nitro group, being a powerful electron-withdrawing group, causes a bathochromic (red) shift compared to the unsubstituted analogue. A weaker n→π* transition associated with the carbonyl group may also be observed at longer wavelengths, though it is often obscured by the more intense π→π* band. Due to the presence of the nitro group, which is known to quench luminescence, significant fluorescence or phosphorescence emission is not expected from this compound.

X-ray Crystallography for Precise Molecular and Crystal Structure Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. researchgate.net While a specific crystal structure for this exact compound is not publicly available, analysis of closely related structures, such as 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol, allows for a detailed prediction of its solid-state conformation and packing. researchgate.netnih.gov

The molecule is expected to adopt a largely planar conformation to maximize π-orbital overlap throughout the conjugated system. The dihedral angle between the plane of the aromatic ring and the propenal unit would be relatively small. The nitro group is also expected to be nearly co-planar with the benzene (B151609) ring to which it is attached. researchgate.net

In the crystal lattice, intermolecular interactions would likely be dominated by weak C-H···O hydrogen bonds involving the aldehyde and nitro oxygen atoms as acceptors. Additionally, π-π stacking interactions between the electron-deficient 4-nitrophenyl rings of adjacent molecules could play a significant role in stabilizing the crystal packing. researchgate.net

| Crystallographic Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise lattice parameters |

| Bond Lengths (Å) | e.g., C=O, C=C, C-N, N-O |

| Bond Angles (°) | e.g., C-C-C, O-N-O |

| Torsion Angles (°) | Defines molecular planarity |

| Intermolecular Interactions | C-H···O bonds, π-π stacking |

Chromatographic Methods for Analytical and Preparative Separations

Chromatographic methods are essential for the separation, identification, and purification of 2-methyl-3-(4-nitrophenyl)-2-propenal. The selection between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is contingent on the analytical objective, the volatility of the compound, and the required scale of separation.

High-Performance Liquid Chromatography (HPLC) Method Development

Reverse-phase HPLC is a well-suited method for the analysis and purification of 2-propenal derivatives. While specific methods for 2-methyl-3-(4-nitrophenyl)-2-propenal are not extensively detailed in public literature, methods developed for closely related analogs, such as 3-(4-nitrophenyl)propenal and 2-methyl-3-[4-(1-methylethyl)phenyl]propenal, provide a strong foundation for method development. sielc.comsielc.com These methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com

A typical reverse-phase HPLC method utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For compounds like 2-methyl-3-(4-nitrophenyl)-2-propenal, a C18 column, such as a Newcrom R1 which has low silanol (B1196071) activity, is often effective. sielc.comsielc.com The mobile phase commonly consists of a mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.comsielc.comsielc.com For applications requiring mass spectrometry (MS) detection, formic acid is preferred over phosphoric acid as it is a volatile buffer. sielc.com

Table 1: Illustrative HPLC Method Parameters for 2-Propenal Derivatives

| Parameter | Condition | Rationale/Benefit |

|---|---|---|

| Column | Newcrom R1 (C18) | Provides good retention and separation for aromatic compounds; low silanol activity minimizes peak tailing. sielc.comsielc.com |

| Mobile Phase | Acetonitrile / Water with Phosphoric Acid or Formic Acid | Acetonitrile is a common organic modifier providing good elution strength. Acid modifier controls the ionization of silanol groups and improves peak symmetry. sielc.com |

| Detection | UV-Vis Detector | The nitroaromatic and conjugated aldehyde structure of the compound allows for strong UV absorbance, enabling sensitive detection. |

| Mode | Isocratic or Gradient | Isocratic elution is simpler for routine analysis, while gradient elution is useful for separating complex mixtures with varying polarities. |

| Application | Analytical and Preparative | The method is scalable, allowing for both quantitative analysis of small samples and purification of larger quantities. sielc.com |

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. chemeo.com The parent compound, 2-methyl-3-phenyl-2-propenal, is known to be analyzable by GC, indicating the suitability of this technique for its nitrated derivative. nist.gov Given the structure of 2-methyl-3-(4-nitrophenyl)-2-propenal, which contains a nitroaromatic group, GC coupled with an Electron Capture Detector (ECD) would be a particularly sensitive method for analysis. The ECD is highly selective for electrophilic functional groups, such as the nitro group, allowing for trace-level detection. epa.gov

The development of a GC method would involve optimizing the temperature program of the column oven to ensure adequate separation from any impurities or related volatile components. A non-polar or medium-polarity capillary column, such as a DB-5 type, is often used for the analysis of a wide range of organic compounds. epa.gov The carrier gas is typically an inert gas like helium or nitrogen. For quantitative analysis, an internal standard, such as hexachlorobenzene, may be employed to improve accuracy and reproducibility. epa.gov

Table 2: Proposed Gas Chromatography Method Parameters

| Parameter | Condition | Rationale/Benefit |

|---|---|---|

| Column | Fused Silica (B1680970) Capillary Column (e.g., DB-5) | A versatile, non-polar column suitable for separating a wide range of aromatic compounds. epa.gov |

| Injector | Split/Splitless Inlet | Allows for analysis of samples with varying concentrations. Splitless mode is used for trace analysis. |

| Oven Program | Temperature Gradient (e.g., 100°C to 250°C) | A programmed temperature ramp ensures the elution of components with different boiling points as sharp, well-resolved peaks. |

| Carrier Gas | Helium or Nitrogen | Inert gases that facilitate the movement of the analyte through the column without reacting with it. |

| Detector | Electron Capture Detector (ECD) or Flame Ionization Detector (FID) | ECD provides high sensitivity for the nitro group. epa.gov FID offers a more universal response for general-purpose analysis. |

| Application | Volatile Component and Purity Analysis | Ideal for identifying and quantifying volatile impurities or by-products in the sample matrix. |

Computational Chemistry and Theoretical Characterization

Quantum Mechanical Studies (DFT) for Molecular Geometry and Electronic Structure

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within a molecule (electronic structure). For a molecule like 2-Propenal, 2-methyl-3-(4-nitrophenyl)-, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner. These calculations would yield optimized bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.

A significant application of DFT is the prediction of spectroscopic data. Following a geometry optimization, a frequency calculation can be performed. This analysis provides the theoretical vibrational frequencies corresponding to the molecule's normal modes of vibration. These computed frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra, allowing for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups, such as the C=O of the propenal group, the C=C double bond, and the N-O bonds of the nitro group.

The electronic structure of a molecule is further elucidated by examining its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index, which provide quantitative measures of the molecule's reactive tendencies.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer Phenomena

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization and intramolecular interactions. By transforming the calculated wave function into a set of localized orbitals, NBO analysis provides a detailed picture of bonding and electron distribution. For 2-Propenal, 2-methyl-3-(4-nitrophenyl)-, this analysis would be particularly insightful for quantifying the intramolecular charge transfer (ICT) that occurs due to the presence of the electron-donating methyl group and the electron-withdrawing nitro group attached to the conjugated system. The analysis quantifies the stabilization energies associated with electron delocalization from donor NBOs (lone pairs, bonding orbitals) to acceptor NBOs (empty orbitals, anti-bonding orbitals), providing a quantitative measure of hyperconjugative and resonance effects.

Theoretical Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. For a reactive molecule like an α,β-unsaturated aldehyde, theoretical modeling could be used to investigate its participation in various reactions, such as Michael additions or cycloadditions. By mapping the potential energy surface, researchers can identify the minimum energy pathways from reactants to products. This involves locating and characterizing the transition state structures, which are the energy maxima along the reaction coordinate. Calculating the activation energy (the energy difference between the reactants and the transition state) provides crucial information about the reaction kinetics and feasibility.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum mechanical calculations typically focus on a single, static, minimum-energy structure, molecules are dynamic entities that can exist in multiple conformations. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the molecule over time, MD simulations can explore the molecule's conformational landscape, revealing the different shapes it can adopt and the transitions between them. This is particularly useful for understanding the flexibility of the molecule and how its shape might change in different environments, such as in various solvents.

Combined Experimental and Theoretical Approaches in Research

In modern chemical research, a synergistic approach combining experimental techniques and theoretical calculations provides the most comprehensive understanding of a molecular system. Experimental data from techniques like X-ray crystallography, NMR, IR, and UV-Vis spectroscopy can be used to validate and benchmark the results of computational models. In turn, theoretical calculations can provide detailed insights that are difficult or impossible to obtain through experiments alone, such as the nature of transition states or the precise quantification of intramolecular interactions. This combined approach is essential for the robust characterization of novel compounds.

Research Applications in Synthetic Chemistry and Material Science

2-Propenal, 2-methyl-3-(4-nitrophenyl)- as a Versatile Synthetic Intermediate

The inherent reactivity of the α,β-unsaturated aldehyde system, combined with the electronic effects of the nitroaromatic group, positions 2-Propenal, 2-methyl-3-(4-nitrophenyl)- as a valuable precursor in organic synthesis.

Building Block for Complex Organic Architectures

The electrophilic nature of the carbonyl carbon and the β-carbon of the propenal system allows for a variety of nucleophilic addition and conjugate addition reactions, respectively. This dual reactivity is fundamental to its application as a building block for intricate molecular frameworks. Organometallic reagents, enamines, and other nucleophiles can be employed to extend the carbon skeleton, while the aldehyde functionality can participate in reactions such as Wittig olefination, aldol (B89426) condensations, and reductive aminations to introduce further complexity. The presence of the methyl group on the α-carbon can influence the stereochemical outcome of these reactions, offering a handle for diastereoselective synthesis.

Precursor for Advanced Heterocyclic Compounds and Scaffolds

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The structure of 2-Propenal, 2-methyl-3-(4-nitrophenyl)- is well-suited for the synthesis of a diverse range of heterocyclic systems. For instance, it can undergo condensation reactions with binucleophiles to form various six-membered heterocycles. Reaction with hydrazines can yield pyrazolines, while reaction with amidines or guanidines can lead to the formation of pyrimidine (B1678525) derivatives. Furthermore, the dienophilic nature of the α,β-unsaturated system allows its participation in Diels-Alder reactions, providing access to complex carbocyclic and heterocyclic scaffolds. The nitro group can also be chemically transformed, for example, by reduction to an amino group, which can then be utilized in further cyclization reactions to build fused heterocyclic systems.

Design and Synthesis of Functional Materials

The electronic properties conferred by the conjugated system and the strongly electron-withdrawing nitro group make 2-Propenal, 2-methyl-3-(4-nitrophenyl)- an attractive component for the design of novel functional materials with tailored optical and electronic properties.

Incorporation into Push-Pull Olefin Systems for Optoelectronic Research

Push-pull systems, characterized by an electron-donating group (push) and an electron-withdrawing group (pull) connected by a π-conjugated bridge, are of significant interest for their nonlinear optical (NLO) properties. The 4-nitrophenyl group in 2-Propenal, 2-methyl-3-(4-nitrophenyl)- acts as a potent electron-withdrawing 'pull' component. By chemically modifying the aldehyde end of the molecule to incorporate an electron-donating group, it is possible to construct push-pull olefins. The resulting intramolecular charge transfer from the donor to the acceptor through the conjugated backbone can lead to large molecular hyperpolarizabilities, a key characteristic for NLO materials used in applications such as optical data storage and telecommunications.

| Component | Function | Example Modification |

| 4-Nitrophenyl group | Electron-withdrawing (Pull) | - |

| Propenal system | π-conjugated bridge | - |

| Aldehyde group | Site for modification | Conversion to an aniline (B41778) or ferrocenyl donor group |

Role as a Ligand or Ligand Precursor for Metal Complexes

The oxygen atom of the carbonyl group and potentially the nitro group can act as coordination sites for metal ions, enabling the use of 2-Propenal, 2-methyl-3-(4-nitrophenyl)- as a ligand in coordination chemistry. The formation of metal complexes can significantly alter the electronic and photophysical properties of the organic framework. Furthermore, the propenal moiety can be chemically modified to introduce stronger chelating groups, such as Schiff bases or β-diketones, thereby creating more robust and versatile ligands for the synthesis of metal-organic frameworks (MOFs) or discrete coordination complexes with potential applications in catalysis, sensing, and magnetism.

Chromatographic Separation of Isomeric Mixturessielc.com

The synthesis of 2-Propenal, 2-methyl-3-(4-nitrophenyl)-, also known as α-methyl-4-nitrocinnamaldehyde, can result in a mixture of geometric isomers, specifically the (E)- and (Z)-isomers. The separation and isolation of these isomers are crucial for characterizing their individual properties and for ensuring the stereochemical purity of subsequent reaction products. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are instrumental in resolving such isomeric mixtures.

The separation of these isomers relies on the differential interactions of each molecule with the stationary and mobile phases. Due to the presence of the polar nitro group and the conjugated π-system, stationary phases that offer multiple interaction modes, such as hydrophobic and π-π interactions, are particularly effective. For instance, columns with nitrophenylethyl-bonded silica (B1680970) phases can be employed to enhance the separation of compounds containing nitrophenyl groups through specific π-π interactions in addition to standard hydrophobic interactions.

While specific studies detailing the separation of E/Z isomers for 2-Propenal, 2-methyl-3-(4-nitrophenyl)- are not extensively documented in publicly available literature, the methodology for a structurally analogous compound, 2-Propenal, 3-(4-nitrophenyl)-, provides a strong basis for a suitable separation strategy. A reverse-phase (RP) HPLC method has been shown to be effective for this related compound. This approach typically utilizes a nonpolar stationary phase and a polar mobile phase.

The conditions for separating the related compound 2-Propenal, 3-(4-nitrophenyl)-, can be adapted and optimized for the resolution of the E/Z isomers of 2-Propenal, 2-methyl-3-(4-nitrophenyl)-. The additional methyl group in the target compound will slightly alter its polarity and retention characteristics, likely requiring minor adjustments to the mobile phase composition to achieve baseline separation of the isomers. Columns that provide shape-based selectivity, such as those with cholesterol-based stationary phases, are also recommended for resolving geometric isomers.

A representative HPLC method is detailed in the table below, based on the separation of the closely related 2-Propenal, 3-(4-nitrophenyl)-.

| Parameter | Condition |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase/Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid |

| Notes | For Mass Spectrometry (MS) compatible applications, formic acid can be substituted for phosphoric acid. |

| Application | This method is scalable and suitable for both analytical determination and preparative isolation of impurities. |

In addition to HPLC, other chromatographic methods like column chromatography using silica gel are frequently used for the preparative separation of geometric isomers of propenal and propenone derivatives. The choice of eluent, typically a mixture of nonpolar and moderately polar solvents like hexane (B92381) and ethyl acetate, is optimized to achieve differential migration of the isomers down the column, allowing for their collection as separate fractions.

Future Directions and Emerging Research Avenues

Development of Novel, Efficient, and Sustainable Synthetic Methodologies

The classical synthesis of 2-propenal, 2-methyl-3-(4-nitrophenyl)- typically involves the Claisen-Schmidt condensation of 4-nitrobenzaldehyde (B150856) with propanal. While effective, future research is poised to focus on developing more efficient, sustainable, and environmentally benign synthetic routes.

Key Research Thrusts:

Green Catalysis: Exploration of solid acid or base catalysts, such as zeolites, hydrotalcites, and functionalized mesoporous materials, can offer advantages like reusability, reduced waste, and milder reaction conditions compared to traditional homogeneous catalysts.

Flow Chemistry: Continuous flow synthesis presents an opportunity for enhanced reaction control, improved safety, and facile scalability. The development of microreactor systems for the synthesis of this compound could lead to higher yields and purity.

Alternative Energy Sources: Investigating the use of microwave irradiation or sonication could potentially accelerate the reaction, leading to shorter reaction times and improved energy efficiency.

Bio-catalysis: The use of enzymes as catalysts in organic synthesis is a burgeoning field. Research into identifying or engineering enzymes that can catalyze the specific aldol (B89426) condensation to form the target molecule would represent a significant advancement in sustainable chemistry.

| Synthetic Approach | Potential Advantages | Research Focus |

| Green Catalysis | Catalyst reusability, reduced waste, milder conditions | Development of novel solid acid/base catalysts |

| Flow Chemistry | Enhanced control, improved safety, scalability | Design of efficient microreactor systems |

| Alternative Energy | Faster reaction rates, energy efficiency | Optimization of microwave and ultrasound parameters |

| Bio-catalysis | High selectivity, environmentally benign | Enzyme screening and protein engineering |

In-depth Investigations into Complex Reaction Mechanisms

A thorough understanding of the reaction mechanism is paramount for optimizing synthetic protocols and controlling product selectivity. While the Claisen-Schmidt condensation is well-established, the specific nuances for the formation of 2-propenal, 2-methyl-3-(4-nitrophenyl)- warrant deeper investigation.

Areas for Mechanistic Studies:

Kinetic Analysis: Detailed kinetic studies under various reaction conditions (catalyst type, solvent, temperature) can elucidate the rate-determining steps and the influence of each parameter on the reaction rate and yield.

Intermediate Characterization: The identification and characterization of transient intermediates, such as enolates and aldol addition products, using advanced spectroscopic techniques can provide a clearer picture of the reaction pathway.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the reaction pathway, calculate activation energies for different steps, and predict the stability of intermediates and transition states. This can offer insights that are difficult to obtain experimentally.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The ability to monitor reactions in real-time is crucial for process optimization and ensuring consistent product quality. The application of Process Analytical Technology (PAT) to the synthesis of 2-propenal, 2-methyl-3-(4-nitrophenyl)- is a promising area of research.

Emerging Spectroscopic Techniques:

In-situ FTIR and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational bands.

NMR Spectroscopy: Process NMR can be a powerful tool for monitoring the reaction progress and identifying byproducts without the need for sample extraction.

Mass Spectrometry: Real-time mass spectrometry techniques can offer high sensitivity and selectivity for tracking the formation of the desired product and any impurities.

| Spectroscopic Probe | Information Gained | Advantages |

| In-situ FTIR/Raman | Real-time concentration profiles | Non-invasive, provides structural information |

| Process NMR | Detailed structural elucidation | Quantitative, non-destructive |

| Real-time Mass Spec | High sensitivity to products and byproducts | Fast and selective |

Computational Design and Predictive Modeling for New Derivatives and Applications

Computational chemistry and machine learning are becoming indispensable tools in the design of new molecules with tailored properties. For 2-propenal, 2-methyl-3-(4-nitrophenyl)-, these approaches can accelerate the discovery of new derivatives and predict their potential applications.

Computational and Predictive Strategies:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of derivatives with their biological or chemical activity, enabling the design of more potent or selective compounds.

Molecular Docking: For applications in medicinal chemistry, molecular docking can be used to predict the binding affinity and mode of interaction of derivatives with specific biological targets.

Machine Learning: Machine learning algorithms can be trained on existing data to predict the properties and potential applications of novel, un-synthesized derivatives, thereby guiding experimental efforts.

Exploration of New Application Domains in Chemical Sciences

While the parent compound and its analogues have been explored for certain biological activities, a vast landscape of potential applications in other areas of chemical sciences remains to be charted.

Potential Application Areas:

Materials Science: The presence of a conjugated system and a nitro group suggests potential for applications in nonlinear optics, organic electronics, and as a component in novel polymers with specific optical or electronic properties.

Catalysis: The aldehyde functionality and the electron-withdrawing nature of the nitrophenyl group could make this molecule or its derivatives interesting ligands for metal catalysts or even as organocatalysts themselves.

Sensing and Probes: The reactivity of the α,β-unsaturated aldehyde moiety could be exploited for the development of chemical sensors or probes for the detection of specific analytes.

Agrochemicals: The structural motifs present in the molecule are found in some agrochemicals, suggesting that its derivatives could be explored for potential herbicidal, fungicidal, or insecticidal activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.